4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)-
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Overview
Description
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is a chemical compound with the molecular formula C5H4F2N2O and a molecular weight of 146.097. It is a derivative of pyrimidinol, characterized by the presence of fluorine atoms at the 5th and 6th positions of the pyrimidine ring, along with a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-pyrimidinol with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a less fluorinated pyrimidine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methylpyrimidin-4-ol: Similar in structure but lacks the fluoromethyl group.
5-Fluoro-6-chloromethylpyrimidin-4-ol: Contains a chlorine atom instead of a fluorine atom at the 6th position
Uniqueness
4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is unique due to the presence of both fluorine and fluoromethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H4F2N2O |
---|---|
Molecular Weight |
146.09 g/mol |
IUPAC Name |
5-fluoro-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4F2N2O/c6-1-3-4(7)5(10)9-2-8-3/h2H,1H2,(H,8,9,10) |
InChI Key |
SDANZFALVPOFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)CF |
Origin of Product |
United States |
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